molecular formula C20H26N2O5SSi B11519261 2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one

2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B11519261
M. Wt: 434.6 g/mol
InChI Key: UATBBEGQJDDCJN-UHFFFAOYSA-N
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Description

2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxin ring, a pyrimidinone core, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as halides, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring but lacks the pyrimidinone core and trimethylsilyl group.

    4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains the benzodioxin ring but differs in the side chain structure.

    Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Similar benzodioxin structure but with a different functional group.

Uniqueness

2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one is unique due to its combination of a benzodioxin ring, a pyrimidinone core, and a trimethylsilyl group

Properties

Molecular Formula

C20H26N2O5SSi

Molecular Weight

434.6 g/mol

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-hydroxy-5-(3-trimethylsilylpropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C20H26N2O5SSi/c1-29(2,3)10-4-5-14-18(24)21-20(22-19(14)25)28-12-15(23)13-6-7-16-17(11-13)27-9-8-26-16/h6-7,11H,4-5,8-10,12H2,1-3H3,(H2,21,22,24,25)

InChI Key

UATBBEGQJDDCJN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCC1=C(N=C(NC1=O)SCC(=O)C2=CC3=C(C=C2)OCCO3)O

Origin of Product

United States

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